AAL993

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

- The compound is used in a new method called wavefunction matching to solve challenging computational problems in quantum physics .

- This approach has applications in nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible .

- The method starts from a description of the elementary components and their interactions, such as protons and neutrons in the case of nuclear physics .

- The results include addressing the binding energies and properties of atomic nuclei not yet observed and linking nuclear structure to the underlying interactions among protons and neutrons .

- A novel hybrid material with robust mechanical strength, electrical performance, and biocompatibility is developed .

- The integration of polypyrrole/poly (3-dodecylthiophene) with polyacrylamide forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid .

- The PPDA hybrid exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g .

- The PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .

- In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .

Quantum Physics

Bioelectronic Applications

- The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

- Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

- The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

- The compound is used in the development of quantum internet .

- Experiments generate quantum entanglement over optical fibers across three real cities, marking progress towards networks that could have revolutionary applications .

- A quantum internet could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .

- Full use of entanglement could do much more, such as connecting separate quantum computers into one larger, more powerful machine .

Anti-Fibrosis Activity

Quantum Internet

AAL-993 is classified as a selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Its molecular weight is approximately 371.4 Da, and it exhibits a high degree of purity, typically greater than 98% in commercial preparations. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for various biological assays and therapeutic applications .

- Binding to Vascular Endothelial Growth Factor Receptors: AAL-993 binds competitively to the receptor sites, preventing the activation by natural ligands.

- Inhibition of Phosphorylation: By blocking receptor activation, AAL-993 inhibits the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.

AAL-993 exhibits significant biological activity as a potent inhibitor of vascular endothelial growth factor receptors. The compound has demonstrated IC50 values of 130 nM for vascular endothelial growth factor receptor 1, 23 nM for vascular endothelial growth factor receptor 2, and 18 nM for vascular endothelial growth factor receptor 3 . This potency indicates its potential utility in therapeutic contexts where angiogenesis plays a critical role, such as cancer treatment and inflammatory diseases.

The synthesis of AAL-993 involves several key steps:

- Starting Materials: The synthesis typically begins with readily available aromatic amines and carboxylic acids.

- Coupling Reactions: Various coupling reactions are employed to form the core structure of AAL-993, often utilizing methods such as amide bond formation.

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Specific methodologies may vary among researchers but generally follow these outlined principles .

AAL-993 has several notable applications:

- Cancer Research: Due to its ability to inhibit angiogenesis, AAL-993 is being explored as a potential therapeutic agent in various cancer models.

- Inflammatory Diseases: Its action on vascular endothelial growth factor receptors suggests possible applications in treating diseases characterized by excessive angiogenesis or inflammation.

- In vitro Studies: The compound is frequently used in laboratory settings to study the mechanisms of angiogenesis and receptor signaling pathways.

Interaction studies involving AAL-993 have focused on its binding affinity and specificity towards vascular endothelial growth factor receptors. These studies reveal that:

- AAL-993 demonstrates a high selectivity for vascular endothelial growth factor receptors compared to other kinases.

- The compound's interaction can lead to downstream effects on cell migration and proliferation, which are critical in both normal physiological processes and pathological conditions.

Several compounds share structural or functional similarities with AAL-993. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Selectivity | IC50 (nM) |

|---|---|---|---|

| AAL-993 | Inhibits VEGFR1, VEGFR2, VEGFR3 | Highly selective | 130 (VEGFR1), 23 (VEGFR2), 18 (VEGFR3) |

| Sorafenib | Multi-target kinase inhibitor | Moderate selectivity | ~10 (VEGFR2) |

| Pazopanib | Inhibits multiple receptor tyrosine kinases | Moderate selectivity | ~10 (VEGFR2) |

| Axitinib | Selective VEGFR inhibitor | High selectivity | ~1 (VEGFR2) |

AAL-993 stands out due to its unique combination of high potency and selectivity specifically towards all three vascular endothelial growth factor receptors, making it a valuable tool in both research and potential therapeutic applications .

Interaction with Vascular Endothelial Growth Factor Receptor Adenosine Triphosphate-Binding Site

AAL-993 demonstrates its inhibitory mechanism through direct interaction with the adenosine triphosphate-binding site of vascular endothelial growth factor receptors [5] [6]. The compound exhibits adenosine triphosphate-competitive inhibition kinetics, indicating that it competes directly with adenosine triphosphate for binding to the catalytic domain of the receptor [7]. This competitive mechanism is crucial for understanding how AAL-993 prevents receptor activation and subsequent signaling cascades.

The compound's high selectivity for vascular endothelial growth factor receptors over other protein kinases is achieved through its specific binding mode within the adenosine triphosphate-binding pocket [5]. While AAL-993 shows potent inhibition of vascular endothelial growth factor receptors, it demonstrates significantly reduced activity against other kinases, with half maximal inhibitory concentration values of 236 nanomolar for c-Kit, 380 nanomolar for colony stimulating factor 1 receptor, and 640 nanomolar for platelet derived growth factor receptor beta [1] [2].

"DFG-out" Conformation Binding

A critical aspect of AAL-993's mechanism involves its binding to the "DFG-out" conformation of vascular endothelial growth factor receptor 2 [5] [6] [8]. The DFG motif, consisting of aspartic acid, phenylalanine, and glycine residues, undergoes a conformational change from the active "DFG-in" state to the inactive "DFG-out" state [9] [10]. In this inactive conformation, the DFG-aspartic acid and DFG-phenylalanine residues swap their positions, with the DFG-aspartic acid being removed from the adenosine triphosphate binding site and replaced with DFG-phenylalanine [11].

The binding of AAL-993 to this inactive conformation represents a Type II inhibitor mechanism, which is similar to that observed with the anti-leukemia drug imatinib in complex with c-Abl kinase [12]. This binding mode contributes significantly to the high selectivity profile of AAL-993, as it recognizes a specific inactive conformation that may not be readily accessible in other protein kinases [12]. The DFG-out conformation creates a unique binding pocket that accommodates AAL-993's molecular structure, preventing the receptor from adopting its active catalytic state [13].

X-Ray Crystallography Studies

Structural Analysis of AAL-993-Vascular Endothelial Growth Factor Receptor 2 Complex

X-ray crystallographic analysis has provided detailed structural insights into the AAL-993-vascular endothelial growth factor receptor 2 complex [14] [15] [16]. Crystallographic studies have revealed that AAL-993 binds to the catalytic domain of vascular endothelial growth factor receptor 2 when the protein is in an inactive conformation [14] [15] [16]. These structural studies demonstrate that the compound occupies the adenosine triphosphate-binding site in a manner that stabilizes the receptor in its non-catalytic state.

The crystal structure analysis shows that AAL-993 forms specific interactions with key residues within the binding pocket that are critical for maintaining the inactive conformation [12]. An X-ray crystal structure of AAL-993 in complex with the catalytic domain of diphosphorylated vascular endothelial growth factor receptor 2 has been determined, revealing the precise molecular interactions responsible for inhibition [17] [12].

Binding Pocket Interactions

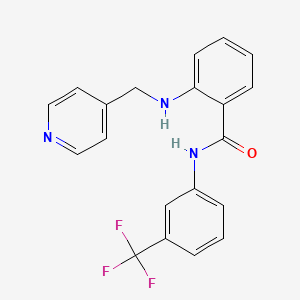

The crystallographic data reveals that AAL-993 makes multiple specific contacts within the vascular endothelial growth factor receptor 2 binding pocket. The pyridine ring of AAL-993 forms critical interactions with amino acid residues in the binding site, while the trifluoromethyl phenyl group extends into hydrophobic regions of the pocket [3]. The anthranilic acid amide core serves as a crucial scaffold that positions these functional groups optimally for receptor binding [12].

The structural analysis demonstrates that the compound's binding involves both hydrogen bonding interactions and hydrophobic contacts with the receptor [18]. Specific amino acid residues that have been identified as important for binding include conserved sequences within the adenosine triphosphate-binding domain that are critical for kinase function. The binding mode reveals how AAL-993 prevents the conformational changes necessary for receptor activation and subsequent tyrosine phosphorylation events.

| Structural Feature | Interaction Type | Binding Contribution |

|---|---|---|

| Pyridine ring | Hydrogen bonding | Critical for positioning |

| Trifluoromethyl phenyl | Hydrophobic contacts | Selectivity enhancement |

| Amide linker | Hydrogen bonding | Stability of complex |

| Anthranilic core | Scaffold positioning | Overall binding orientation |

Structure-Activity Relationship

The structure-activity relationship studies of AAL-993 and related anthranilic acid amide derivatives have provided valuable insights into the molecular requirements for potent vascular endothelial growth factor receptor inhibition [12]. The anthranilic acid amide scaffold serves as the core structure that can be modified to optimize activity and selectivity [12].

Key structural elements that contribute to AAL-993's potency include the 4-pyridinylmethyl amino substituent and the 3-trifluoromethyl phenyl amide group [3] [4]. The pyridine ring provides crucial binding interactions within the adenosine triphosphate-binding site, while the trifluoromethyl group enhances both potency and selectivity through specific hydrophobic interactions [3]. Modifications to these groups can significantly alter the compound's activity profile.

The linker region connecting the anthranilic acid core to the pyridine substituent is critical for maintaining optimal geometry for receptor binding. Changes in the length or nature of this linker can dramatically affect binding affinity and selectivity. Similarly, substitutions on the phenyl ring of the amide group influence both the potency and the selectivity profile against different vascular endothelial growth factor receptor subtypes.

Structure-activity relationship studies have also revealed that the electronic properties of the substituents play important roles in determining activity. The electron-withdrawing nature of the trifluoromethyl group contributes to the compound's binding characteristics, while the electron-rich pyridine nitrogen can form specific interactions with receptor residues.

Computational Modeling of AAL-993-Receptor Interactions

Computational modeling studies have been instrumental in understanding the molecular basis of AAL-993's interaction with vascular endothelial growth factor receptors [19] [20]. Molecular docking calculations have been performed to validate and extend the crystallographic findings, providing insights into the binding mode and the conformational requirements for optimal receptor interaction [19].

Homology modeling approaches have been used to understand how AAL-993 might interact with different vascular endothelial growth factor receptor subtypes, explaining the observed selectivity patterns [20]. These computational studies have utilized crystal structures of vascular endothelial growth factor receptor 2 in complex with various inhibitors to build accurate models of the AAL-993 binding site [18] [19].

Molecular dynamics simulations have provided insights into the dynamic aspects of AAL-993 binding, revealing how the compound stabilizes the inactive conformation of the receptor over time [19]. These simulations demonstrate that AAL-993 binding prevents the conformational changes necessary for receptor activation, maintaining the DFG-out conformation through specific molecular interactions.

Free energy calculations have been employed to quantify the binding affinity of AAL-993 and to understand the thermodynamic basis of its selectivity [21]. These computational approaches have helped identify the key energetic contributions to binding, including enthalpic contributions from specific interactions and entropic effects related to conformational changes upon binding.

The computational models have also been used to predict the effects of structural modifications on binding affinity and selectivity, guiding structure-activity relationship studies. By analyzing the binding mode computationally, researchers can identify which molecular features are essential for activity and which regions of the molecule can be modified to improve properties such as selectivity, potency, or pharmacokinetic characteristics.

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular docking | Binding pose prediction | Validates crystal structure data |

| Molecular dynamics | Dynamic stability analysis | Confirms DFG-out stabilization |

| Free energy calculations | Affinity quantification | Thermodynamic binding basis |

| Homology modeling | Subtype selectivity | Explains receptor specificity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Honda T, Tajima H, Kaneko Y, Ban M, Inaba T, Takeno Y, Okamoto K, Aono H. Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity. Bioorg Med Chem Lett. 2008 May 1;18(9):2939-43. doi: 10.1016/j.bmcl.2008.03.068. Epub 2008 Mar 29. PubMed PMID: 18420406.

3: Manley PW, Bold G, Brüggen J, Fendrich G, Furet P, Mestan J, Schnell C, Stolz B, Meyer T, Meyhack B, Stark W, Strauss A, Wood J. Advances in the structural biology, design and clinical development of VEGF-R kinase inhibitors for the treatment of angiogenesis. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):17-27. Review. PubMed PMID: 15023347.

Explore Compound Types